4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol
Description
(4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol is a complex organic compound with a unique structure that includes multiple chiral centers and a fused ring system
Properties
CAS No. |
35144-81-1 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol |
InChI |
InChI=1S/C18H30O2/c1-17-10-8-14-12(13(17)5-6-15(17)19)4-7-16-18(14,2)9-3-11-20-16/h12-16,19H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,17-,18+/m0/s1 |
InChI Key |
JMNISNRAJNKYBE-KTSXYBPLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CCCO4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CCCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, reduction, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol could be explored for therapeutic applications. Its potential to modulate biological pathways could make it useful in treating diseases or conditions.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for more complex molecules. Its unique properties could be leveraged in various industrial applications.
Mechanism of Action
The mechanism of action of (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol include other fused ring systems with multiple chiral centers. Examples might include certain steroids or terpenoids.
Uniqueness
What sets (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol apart is its specific arrangement of rings and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields.
Biological Activity
4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol, with the CAS number 35144-81-1, is a complex organic compound belonging to the class of chromenes. Its molecular formula is , and it has garnered attention in the scientific community for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol is primarily attributed to its interaction with various biological targets. The compound may influence:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.
- Receptor Modulation : The compound could act as a ligand for various receptors, modulating cellular responses and signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.
Case Studies and Research Findings
- Anticancer Properties : A study investigated the effects of 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol on cancer cell lines. The results indicated that the compound exhibited cytotoxic effects against breast cancer cells (MCF-7), leading to apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation markers in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
- Neuroprotective Activity : Another study highlighted its potential neuroprotective effects against neurodegenerative diseases. The compound was shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C18H28O2 | Moderate anti-inflammatory effects |
| Compound B | C17H26O2 | Strong antioxidant properties |
| 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol | C18H30O2 | Anticancer, anti-inflammatory, neuroprotective |
This table illustrates that while other compounds may share some biological activities, 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol exhibits a broader spectrum of potential therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
